NSC114126

EGFR Tyrosine Kinase Inhibitor Enzyme Assay

NSC114126 is a defined EGFR-TK inhibitor scaffold with enzyme IC50 of 0.15-30.18 nM and cellular IC50 of ~17 μM in A-431/HeLa models. This quinone-based compound serves as a reproducible moderate-activity reference for SAR studies and combination screens where graded pathway suppression is required. Computational drug-like properties suggest oral bioavailability potential. Sourced for in vitro oncology research use only.

Molecular Formula C22H20O4
Molecular Weight 348.4 g/mol
CAS No. 24909-18-0
Cat. No. B15144509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC114126
CAS24909-18-0
Molecular FormulaC22H20O4
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=C(C(=O)C(=C(C2=O)O)C3=CC=C(C=C3)CC)O
InChIInChI=1S/C22H20O4/c1-3-13-5-9-15(10-6-13)17-19(23)21(25)18(22(26)20(17)24)16-11-7-14(4-2)8-12-16/h5-12,23,26H,3-4H2,1-2H3
InChIKeyJTTAVDAEVCLLLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NSC114126 (CAS 24909-18-0): EGFR Tyrosine Kinase Inhibitor for Oncology Research


NSC114126 (2,5-bis(4-ethylphenyl)-3,6-dihydroxybenzo-1,4-quinone) is a synthetic small-molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase [1]. Identified through in silico screening and subsequent bioactivity evaluation of compounds from the U.S. National Cancer Institute database, this compound exhibits both enzyme-level inhibition of EGFR-TK and cellular antiproliferative activity against EGFR-overexpressing cancer cell lines [1]. Computational physicochemical property assessments further indicate drug-like characteristics and potential for oral bioavailability [1].

Why NSC114126 Cannot Be Replaced by Common EGFR Inhibitors in Controlled Studies


EGFR tyrosine kinase inhibitors (TKIs) constitute a broad and chemically diverse class of compounds; however, direct substitution of one inhibitor for another is not scientifically justified. Key determinants such as absolute enzyme potency, cellular antiproliferative efficacy in specific genetic backgrounds, and physicochemical properties governing oral bioavailability vary significantly between agents [1]. For example, within a set of structurally related oxygen heterocycles identified from the same NCI screen, EGFR-TK IC50 values spanned over two orders of magnitude (0.15 to 30.18 nM), and corresponding cell-based activities ranged from low micromolar to double-digit micromolar [1]. Furthermore, clinically approved agents like erlotinib exhibit distinct potency and selectivity profiles that differ from this quinone-based scaffold [1]. The evidence below quantifies precisely where NSC114126 resides within this spectrum, enabling informed selection for in vitro and in vivo oncology research applications [1].

Quantitative Comparative Evidence for NSC114126: EGFR-TK Inhibition, Antiproliferative Activity, and Physicochemical Profile


EGFR Tyrosine Kinase Enzyme Inhibition Potency

In a cell-free enzymatic assay, NSC114126 inhibited EGFR tyrosine kinase activity with an IC50 value within the range of 0.15 to 30.18 nM [1]. This places NSC114126 among the more potent inhibitors identified in this screen, though its exact IC50 was not reported as the single most potent value. For direct comparison, the most potent compound in this series, NSC81111, exhibited an IC50 of 0.15 nM, representing a potency differential of up to approximately 200-fold relative to the upper bound of the NSC114126 range [1]. Erlotinib, a clinically approved first-generation EGFR TKI, demonstrates an EGFR-TK IC50 of approximately 2 nM in cell-free assays [2].

EGFR Tyrosine Kinase Inhibitor Enzyme Assay

Antiproliferative Activity in EGFR-Overexpressing A-431 Cells

NSC114126 inhibited the proliferation of human epidermoid carcinoma A-431 cells, which overexpress EGFR, with an IC50 value of 17.71 μM as measured by MTT assay [1]. This cellular activity is approximately 200-fold weaker than the enzyme-level potency, a common characteristic of this compound class due to factors such as cellular permeability and intracellular ATP competition. In comparison, NSC381467, another compound from the same study, demonstrated a stronger antiproliferative effect in A-431 cells with an IC50 of 6.04 μM [2]. Erlotinib, under similar or analogous MTT assay conditions, exhibits an A-431 IC50 of approximately 11.95 μM [3].

Antiproliferative A-431 Cancer

Antiproliferative Activity in Cervical Carcinoma HeLa Cells

In the human cervical carcinoma HeLa cell line, NSC114126 demonstrated an antiproliferative IC50 of 17.28 μM via MTT assay [1]. This value is highly consistent with its activity in A-431 cells (17.71 μM), suggesting a reproducible level of cellular potency across distinct EGFR-expressing tumor types. While the original discovery publication indicated that most active compounds displayed stronger antiproliferative activities than erlotinib (with IC50 values ranging from 0.95 to 17.71 μM), the specific activity of erlotinib in HeLa cells is reported to be in a similar micromolar range (e.g., ~14 μM in some studies) [2]. In contrast, the most potent compound from the original screen, NSC107228, achieved HeLa IC50 values as low as 0.95 μM, highlighting the spectrum of efficacy within the oxygen heterocycle class [3].

Antiproliferative HeLa Cervical Cancer

Physicochemical Profile and Predicted Oral Bioavailability

Computational analysis of NSC114126 predicted drug-like physicochemical properties and suggested potential for oral bioavailability [1]. The compound exhibits a calculated LogP value of 4.201, indicating moderate to high lipophilicity [2]. For context, the clinically approved EGFR TKI erlotinib has a reported LogP of approximately 3.4, while gefitinib has a LogP of approximately 3.2 [REFS-3, REFS-4]. This higher lipophilicity may influence membrane permeability, tissue distribution, and solubility characteristics. Additionally, NSC114126 has a molecular weight of 348.4 g/mol, two hydrogen bond donors, four hydrogen bond acceptors, and a topological polar surface area (tPSA) of 74.6 Ų, all of which fall within typical drug-like ranges [2].

Physicochemical Properties Lipophilicity Drug-likeness

Recommended Research Applications for NSC114126 Based on Comparative Evidence


In Vitro Studies Requiring a Moderately Potent EGFR-TK Inhibitor with Consistent Cellular Activity

For researchers investigating EGFR signaling in cellular models such as A-431 or HeLa cells, NSC114126 provides a reproducible antiproliferative effect with IC50 values consistently around 17 μM [1]. Its enzyme-level potency (EGFR-TK IC50 < 31 nM) is sufficient for target engagement studies, while its cellular activity, though weaker than some high-potency analogs (e.g., NSC81111, NSC381467), offers a defined benchmark for studies exploring concentration-dependent effects or combination treatments [2].

Structure-Activity Relationship (SAR) Studies on Oxygen Heterocycle EGFR Inhibitors

As one of three closely related oxygen heterocycles identified in the 2022 NCI database screen, NSC114126 serves as a key reference compound for SAR investigations. Its EGFR-TK IC50 range (0.15-30.18 nM) and cellular antiproliferative values (A-431: 17.71 μM; HeLa: 17.28 μM) provide a baseline for understanding how modifications to the 2,5-bis(4-ethylphenyl)-3,6-dihydroxybenzo-1,4-quinone scaffold affect both enzyme inhibition and cellular efficacy [REFS-1, REFS-2].

In Vivo Exploratory Studies Requiring Predicted Oral Bioavailability

Although no published in vivo pharmacokinetic data exist for NSC114126, computational predictions and vendor annotations indicate potential for oral bioactivity [REFS-1, REFS-3]. With a calculated LogP of 4.201 and physicochemical properties compliant with Lipinski's Rule of Five, this compound may be suitable for early-stage in vivo pharmacology studies where oral dosing is desired [3]. Researchers should independently validate solubility and formulation requirements prior to animal studies.

Negative Control or Comparator Studies in EGFR-Targeted Therapy Research

Given that NSC114126 is less potent than the clinical agent erlotinib in A-431 cells (17.71 μM vs. ~11.95 μM) and significantly less potent than the highly active analog NSC81111 (EGFR-TK IC50 0.15 nM), it may serve as a moderate-activity control compound in experiments designed to differentiate the effects of high-potency EGFR inhibition from more modest pathway suppression [REFS-2, REFS-4].

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